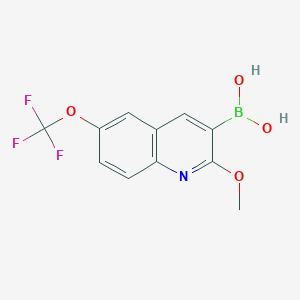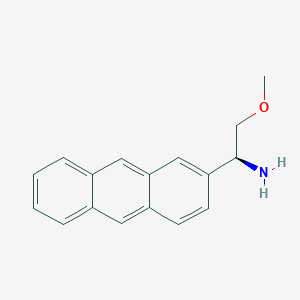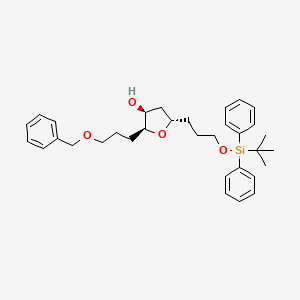
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL is a complex organic compound with a tetrahydrofuran ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the compound. Common synthetic routes may include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through intramolecular cyclization reactions.
Introduction of Benzyloxy and Propyl Groups: The benzyloxy and propyl groups are introduced through nucleophilic substitution reactions.
Deprotection: The protected hydroxyl groups are deprotected using fluoride ions, such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, benzyl halides, and appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The benzyloxy and tert-butyldiphenylsilyl groups may play a role in modulating the compound’s activity by affecting its binding affinity and specificity for target molecules. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,5S)-2-(3-(Methoxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-ONE: Similar structure but with a ketone group instead of an alcohol group.
Propiedades
Fórmula molecular |
C33H44O4Si |
|---|---|
Peso molecular |
532.8 g/mol |
Nombre IUPAC |
(2S,3S,5S)-5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]-2-(3-phenylmethoxypropyl)oxolan-3-ol |
InChI |
InChI=1S/C33H44O4Si/c1-33(2,3)38(29-18-9-5-10-19-29,30-20-11-6-12-21-30)36-24-13-17-28-25-31(34)32(37-28)22-14-23-35-26-27-15-7-4-8-16-27/h4-12,15-16,18-21,28,31-32,34H,13-14,17,22-26H2,1-3H3/t28-,31-,32-/m0/s1 |
Clave InChI |
MGANJKZABJOTLY-MHDHXZMLSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H]3C[C@@H]([C@@H](O3)CCCOCC4=CC=CC=C4)O |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CC(C(O3)CCCOCC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


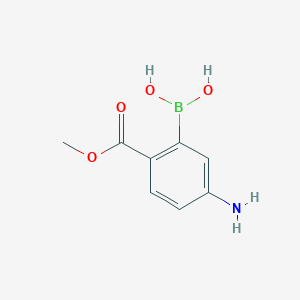
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)
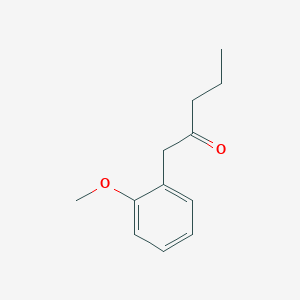


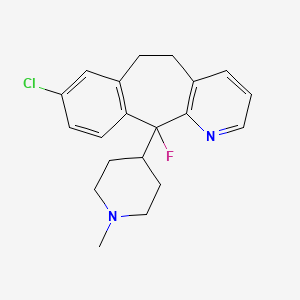

![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)


